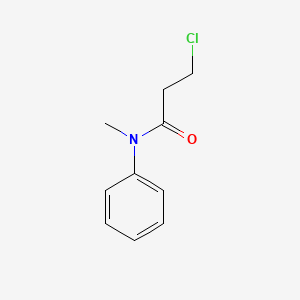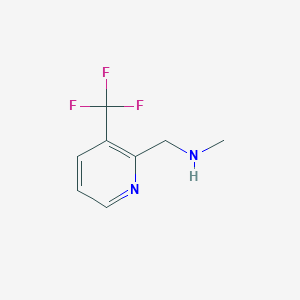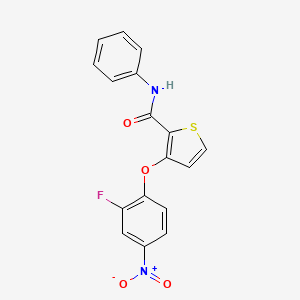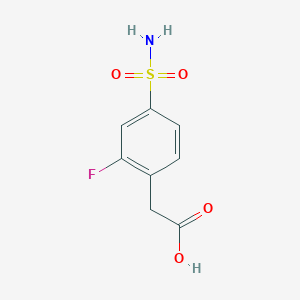
3-chloro-N-methyl-N-phenylpropanamide
Overview
Description
3-Chloro-N-methyl-N-phenylpropanamide: is an organic compound with the molecular formula C10H12ClNO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize 3-chloro-N-methyl-N-phenylpropanamide involves the reaction of 3-chloropropionyl chloride with N-methylaniline.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-N-methyl-N-phenylpropanamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Major Products:
Substitution: The major products depend on the nucleophile used.
Reduction: The reduction of this compound yields N-methyl-N-phenylpropanamide.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Chloro-N-methyl-N-phenylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of amides on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3-Chloro-N-methyl-N-phenylacetamide: Similar structure but with an acetyl group instead of a propionyl group.
3-Chloro-N-methyl-N-phenylbutanamide: Similar structure but with a butanoyl group instead of a propionyl group.
Uniqueness: 3-Chloro-N-methyl-N-phenylpropanamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2858229.png)
![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2858233.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2858234.png)
![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)


![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)

![2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2858250.png)

![3-[(4-fluorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2858252.png)
